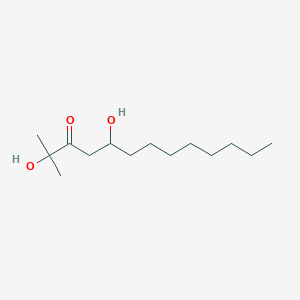

2,5-Dihydroxy-2-methyltridecan-3-one

Description

2,5-Dihydroxy-2-methyltridecan-3-one is a branched-chain aliphatic compound featuring a 13-carbon backbone (tridecane) with hydroxyl groups at positions 2 and 5, a methyl group at position 2, and a ketone at position 2. Its molecular formula is C₁₄H₂₈O₃, and its molecular weight is 244.37 g/mol.

Properties

CAS No. |

112402-57-0 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

2,5-dihydroxy-2-methyltridecan-3-one |

InChI |

InChI=1S/C14H28O3/c1-4-5-6-7-8-9-10-12(15)11-13(16)14(2,3)17/h12,15,17H,4-11H2,1-3H3 |

InChI Key |

RSEZWSPMBKVJPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CC(=O)C(C)(C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-2-methyltridecan-3-one can be achieved through several methods. One common approach involves the reaction of appropriate precursors under controlled conditions to introduce the hydroxyl and ketone functionalities. For instance, the compound can be synthesized by the hydroxylation of a suitable tridecane derivative followed by oxidation to form the ketone group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. This may include the use of catalysts, specific temperature and pressure conditions, and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxy-2-methyltridecan-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

2,5-Dihydroxy-2-methyltridecan-3-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-2-methyltridecan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds, participate in redox reactions, and undergo nucleophilic or electrophilic attacks, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5-Dihydroxy-2-methyltridecan-3-one with three analogous compounds identified in the evidence:

5-Dodecyldihydro-2(3H)-Furanone (CAS 730-46-1)

Molecular Formula : C₁₆H₃₀O₂

Molecular Weight : 254.41 g/mol

Key Differences :

- Functional Groups : Contains a lactone (cyclic ester) ring instead of a linear ketone and hydroxyl groups.

- Chain Length : Shorter dodecyl (12-carbon) chain vs. tridecane (13-carbon) backbone in the target compound.

- Stability : Lactones are prone to hydrolysis under acidic or basic conditions, whereas the target’s linear structure may offer greater stability in aqueous environments .

2-Undecanone (CAS 112-12-9)

Molecular Formula : C₁₁H₂₂O

Molecular Weight : 170.29 g/mol

Key Differences :

- Functional Groups : A simple linear ketone lacking hydroxyl groups or branching.

- Chain Length : Shorter 11-carbon chain, reducing hydrophobicity compared to the target’s tridecane backbone.

- Reactivity: Absence of hydroxyl groups limits hydrogen-bonding capacity, making 2-undecanone more hydrophobic and volatile (e.g., lower boiling point).

- Applications : Commonly used as a flavoring agent or insect repellent, whereas the target’s hydroxyl groups may enable roles in chelation or derivatization .

(5S)-3-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]-7-oxotridecyl]-5-methyl-2,5-dihydrofuran-2-one

Molecular Formula: Not explicitly provided, but estimated as ~C₃₄H₆₂O₈ based on structure. Key Differences:

- Structural Complexity: Contains a dihydrofuranone (lactone) ring, multiple hydroxyl groups, and a tridecyl chain, making it significantly larger and more oxidized than the target compound.

- Functionality : The lactone ring and additional hydroxyl groups suggest higher reactivity in biological systems (e.g., enzyme interactions) compared to the target’s linear ketone-hydroxyl system.

Comparative Data Table

| Property | This compound | 5-Dodecyldihydro-2(3H)-Furanone | 2-Undecanone | (5S)-3-[...]-dihydrofuran-2-one |

|---|---|---|---|---|

| Molecular Formula | C₁₄H₂₈O₃ | C₁₆H₃₀O₂ | C₁₁H₂₂O | ~C₃₄H₆₂O₈ |

| Molecular Weight (g/mol) | 244.37 | 254.41 | 170.29 | ~650 (estimated) |

| Key Functional Groups | Ketone, 2 hydroxyls, methyl branch | Lactone ring, dodecyl chain | Linear ketone | Lactone, multiple hydroxyls |

| Polarity | Moderate (hydroxyl/ketone) | High (lactone) | Low (nonpolar ketone) | Very high (multiple polar groups) |

| Chain Length | Tridecane (13C) | Dodecyl (12C) | Undecane (11C) | Tridecyl (13C) + oxolane ring |

Research Findings and Implications

Solubility and Reactivity: The target compound’s hydroxyl groups enhance water solubility compared to 2-undecanone but reduce it relative to lactone-containing analogs like 5-Dodecyldihydro-2(3H)-Furanone .

Biological Interactions: The absence of a lactone ring in the target may limit enzymatic interactions common in furanone derivatives (e.g., quorum-sensing inhibition in bacteria) .

Synthetic Utility : The methyl branch and hydroxyls in the target compound could facilitate asymmetric synthesis or serve as intermediates for larger natural products, similar to the tridecyl-containing lactone in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.